molecular formula C18H26ClN3O2 B243458 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide

Cat. No. B243458
M. Wt: 351.9 g/mol
InChI Key: CUEQUMJYFQWZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a selective inhibitor of the protein tyrosine kinase (PTK) known as interleukin-2-inducible T-cell kinase (ITK), which is involved in the regulation of T-cell activation and differentiation.

Mechanism of Action

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide specifically inhibits the activity of ITK, which is a member of the Tec family of PTKs. ITK is primarily expressed in T-cells and is involved in the regulation of T-cell activation and differentiation. By inhibiting ITK, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide blocks the downstream signaling pathways that are activated by ITK, leading to the inhibition of T-cell proliferation and cytokine production.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been shown to have several biochemical and physiological effects. It inhibits T-cell proliferation and cytokine production, which are important processes involved in the immune response. It also induces apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide is its specificity for ITK, which allows for the selective inhibition of T-cell activation and differentiation. This specificity also reduces the potential for off-target effects on other PTKs. However, one limitation is the potential for resistance to develop over time, which may limit its long-term efficacy in the treatment of cancer.

Future Directions

For the study of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide include the development of more potent and selective inhibitors of ITK. In addition, the combination of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide with other cancer drugs may enhance its anti-tumor activity and reduce the potential for resistance to develop. Finally, the evaluation of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide in clinical trials may lead to its approval for the treatment of cancer in humans.

Synthesis Methods

The synthesis of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide involves several steps. The first step is the synthesis of 5-chloro-2-nitroaniline from 5-chloro-2-nitrobenzoic acid. The second step is the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The third step is the acylation of the amino group with isobutyryl chloride to form 5-chloro-2-(4-isobutyrylaminophenyl)aniline. The fourth step is the reaction of the aniline with butyric anhydride to form N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide.

Scientific Research Applications

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide has been studied extensively in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including T-cell lymphoma, acute myeloid leukemia, and multiple myeloma. In addition, it has been shown to enhance the anti-tumor activity of other cancer drugs, such as rituximab and lenalidomide.

properties

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butanamide

InChI

InChI=1S/C18H26ClN3O2/c1-4-5-17(23)20-15-12-14(19)6-7-16(15)21-8-10-22(11-9-21)18(24)13(2)3/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,20,23)

InChI Key

CUEQUMJYFQWZFH-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=CC(=C1)Cl)N2CCN(CC2)C(=O)C(C)C

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)Cl)N2CCN(CC2)C(=O)C(C)C

Origin of Product

United States

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